molecular formula C14H21N3O2 B8394859 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propionamide

3-[4-(2-Methoxyphenyl)piperazin-1-yl]propionamide

Cat. No. B8394859
M. Wt: 263.34 g/mol
InChI Key: FNNQLVJYWIESRZ-UHFFFAOYSA-N
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Patent
US05688795

Procedure details

A mixture of 1-(2-methoxyphenyl)piperazine hydrochloride (22 g, 96.2 mmol), acrylamide (7.5 g, 106 mmol) and potassium carbonate (20 mL, 5M, 100 mmol) in 110 mL of water was heated at 80° C. for 2 hours to give a suspension. The suspension was allowed to cool to room temperature and filtered. The filtered residue was washed with water (3×30 mL) and dried under reduced pressure at 85° C. for 16 hours to give 3-[4-(2-methoxyphenyl)-piperazin-1-yl]propionamide (22.67 g, 86.1 mol), m.p. 145°-146° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.[C:16]([NH2:20])(=[O:19])[CH:17]=[CH2:18].C(=O)([O-])[O-].[K+].[K+]>O>[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:15][CH2:14][N:13]([CH2:18][CH2:17][C:16]([NH2:20])=[O:19])[CH2:12][CH2:11]1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
Cl.COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
110 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a suspension
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered residue was washed with water (3×30 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 85° C. for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCC(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 86.1 mol
AMOUNT: MASS 22.67 g
YIELD: CALCULATEDPERCENTYIELD 89501%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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